Anti-Inflammatory Activity Comparison
In an anti-inflammatory screen, Robtin was evaluated for its ability to inhibit LPS/IFN-γ-stimulated nitric oxide (NO) production in mouse RAW264.7 macrophages. Robtin exhibited an IC50 > 100 µM, indicating a low potency in this specific cell-based assay [1]. This contrasts sharply with the structurally related flavonol robinetin, which is known to inhibit proinflammatory gene expression with an IC50 of 120 µM in a different cellular context, and with other flavonoids like quercetin, which demonstrate potent NO inhibition in the low micromolar range [2][3]. This data point is crucial for researchers investigating structure-activity relationships (SAR) within the flavonoid class, as it demonstrates that the flavanone core of Robtin confers a distinct anti-inflammatory profile compared to flavonol analogs.
| Evidence Dimension | Inhibition of LPS/IFN-γ-stimulated nitric oxide production |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Robinetin (flavonol analog, IC50 = 120 µM for ERK/NF-κB inhibition); Quercetin (flavonol, potent low µM NO inhibition) |
| Quantified Difference | >2-fold difference in potency compared to robinetin in related inflammatory assays; significantly less potent than quercetin. |
| Conditions | Mouse RAW264.7 cells stimulated with LPS/IFN-γ, measured after 16 hrs. |
Why This Matters
This information is essential for selecting the correct flavonoid tool compound for studying specific anti-inflammatory pathways, as Robtin shows a distinct, low-potency profile compared to common alternatives.
- [1] MedChemExpress. (n.d.). Robtin Product Page (Biological Activity Data). Retrieved from https://www.medchemexpress.eu/robtin.html View Source
- [2] Kim, Y. S., et al. (2005). Robinetin inhibits ERK, NF-κB-p65 and proinflammatory gene expression. *Journal of Pharmacology and Experimental Therapeutics*, (as cited by Biocrick). View Source
- [3] Comalada, M., et al. (2006). Inhibition of pro-inflammatory markers in primary bone marrow-derived mouse macrophages by naturally occurring flavonoids: analysis of the structure-activity relationship. *Biochemical Pharmacology*, 72(8), 1010-1021. View Source
